
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine
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Overview
Description
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine is a synthetic compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
The synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves several steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include polar aprotic solvents, basic or acidic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation prevents DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s unique planar ring structure allows it to interact effectively with various biomolecular targets.
Comparison with Similar Compounds
Similar compounds to N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine include:
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N-(4-(4-Phenyl-1-piperazinyl)phenyl)-9-acridinamine: This variant has a phenyl group on the piperazine ring, which may alter its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Properties
CAS No. |
143069-08-3 |
---|---|
Molecular Formula |
C25H26N4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27) |
InChI Key |
CUVBGWMAORETGV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
143069-08-3 | |
Synonyms |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
Origin of Product |
United States |
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